molecular formula C40H35N3O6 B7909806 N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine

Cat. No.: B7909806
M. Wt: 653.7 g/mol
InChI Key: JFOXWBJMZIUSFE-DHUJRADRSA-N
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine is a synthetic compound used primarily in peptide synthesis. It features the fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). The compound also includes a trityl group, which serves as a protecting group for the asparagine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for efficient and scalable production .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine involves the selective protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the trityl group protects the asparagine side chain. These protecting groups are removed under specific conditions to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine is unique due to its dual protection strategy, which allows for selective deprotection and efficient peptide synthesis. The combination of Fmoc and trityl groups provides robust protection for both the amino group and the asparagine side chain, making it highly valuable in complex peptide synthesis .

Biological Activity

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine, commonly referred to as Fmoc-Asn(Trt)-Gly, is a synthetic compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.

  • Molecular Formula : C₁₉H₁₉N₃O₄
  • Molecular Weight : 357.37 g/mol
  • CAS Number : 132388-59-1
  • Purity : Typically ≥ 98%

The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) group on the asparagine side chain, which are critical for its stability and reactivity in various biochemical applications.

Synthesis

The synthesis of Fmoc-Asn(Trt)-Gly generally involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is used for the protection of the amino group during the synthesis process, allowing for sequential addition of amino acids while preventing unwanted reactions. The Trt group serves a similar purpose for the side chain of asparagine, providing stability until the final cleavage step.

Enzymatic Inhibition

Research has indicated that derivatives of asparagine can act as inhibitors in various enzymatic reactions. For instance, studies have shown that compounds similar to Fmoc-Asn(Trt)-Gly exhibit inhibitory effects on metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria. The mechanism involves chelation of metal ions essential for enzyme activity, thus restoring the efficacy of β-lactam antibiotics against resistant strains .

Antimicrobial Properties

In vitro studies have demonstrated that Fmoc-Asn(Trt)-Gly and its analogs possess antimicrobial properties. They have been tested against several strains of Escherichia coli and Staphylococcus aureus, showing significant inhibition of bacterial growth at micromolar concentrations. The structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance or diminish these properties, indicating a potential pathway for developing new antimicrobial agents .

Case Studies

  • Inhibition of MBLs :
    • A study evaluated the effectiveness of Fmoc-Asn(Trt)-Gly against E. coli strains producing NDM-1 and VIM-1 MBLs. The compound was found to restore the activity of meropenem in infected mouse models, demonstrating its potential as an adjuvant therapy in combating antibiotic resistance .
  • Peptide Synthesis Applications :
    • Fmoc-Asn(Trt)-Gly is frequently used in peptide synthesis due to its stability during SPPS. Its incorporation into peptides has been shown to enhance solubility and bioavailability, making it a valuable component in drug design .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismConcentration (μM)Result
MBL InhibitionE. coli (NDM-1)10Restored meropenem efficacy
AntimicrobialStaphylococcus aureus5Significant growth inhibition
Peptide SynthesisVariousN/AEnhanced solubility in synthesized peptides

Properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H35N3O6/c44-36(43-40(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-35(38(47)41-25-37(45)46)42-39(48)49-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,41,47)(H,42,48)(H,43,44)(H,45,46)/t35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOXWBJMZIUSFE-DHUJRADRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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